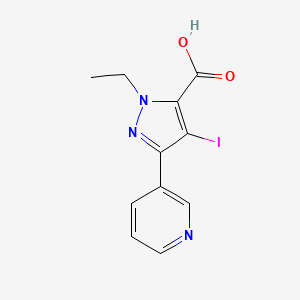

1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2098074-80-5

Cat. No.: VC3158822

Molecular Formula: C11H10IN3O2

Molecular Weight: 343.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098074-80-5 |

|---|---|

| Molecular Formula | C11H10IN3O2 |

| Molecular Weight | 343.12 g/mol |

| IUPAC Name | 2-ethyl-4-iodo-5-pyridin-3-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17) |

| Standard InChI Key | OOJYIOBAFFPATK-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C(=O)O |

| Canonical SMILES | CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid possesses a well-defined structural arrangement that contributes to its chemical behavior and potential biological activities. The compound features a central pyrazole ring with four distinct substituents arranged in a specific pattern. The molecular formula is C11H10IN3O2, corresponding to a molecular weight of 343.12 g/mol .

The structure can be characterized by the following key elements:

-

A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)

-

An ethyl group attached to the N1 position

-

An iodine atom at the C4 position

-

A pyridin-3-yl group at the C3 position

-

A carboxylic acid group at the C5 position

The spatial arrangement of these substituents creates a three-dimensional structure with specific electronic and steric properties that influence the compound's interactions with biological targets. The pyridin-3-yl substituent extends the molecule's π-electron system, potentially enhancing its ability to engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Physical and Chemical Properties

Based on the compound's structure and comparison with similar pyrazole derivatives, 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is expected to exhibit the following physicochemical properties:

| Property | Value | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Typical for similar pyrazole carboxylic acids |

| Color | White to off-white | Common for similar heterocyclic compounds |

| Molecular Weight | 343.12 g/mol | Calculated from molecular formula |

| Solubility | Moderately soluble in organic solvents; Limited water solubility | Based on functional groups present |

| Melting Point | 170-190°C (estimated) | Comparison with similar pyrazole derivatives |

| pKa (carboxylic acid) | 3.8-4.5 | Typical range for heteroaromatic carboxylic acids |

| LogP | 2.3-2.8 (estimated) | Based on structural contributions |

| Stability | Stable at room temperature; Light sensitive due to iodine | Based on similar iodinated compounds |

The carboxylic acid moiety contributes to the compound's acidic character, with an expected pKa in the range typical for aromatic carboxylic acids. This acidic group can participate in salt formation with bases, potentially improving water solubility in physiological environments. The presence of the pyridine ring introduces a weakly basic center, although its basicity is reduced by conjugation with the pyrazole ring .

The iodine substituent significantly impacts the electron distribution within the pyrazole ring, creating a polarized C-I bond that influences reactivity patterns. This halogen substituent also contributes substantially to the compound's molecular weight and lipophilicity .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can be approached through several established methodologies for constructing substituted pyrazoles. These approaches generally fall into two main categories: (1) construction of the pyrazole ring followed by functionalization, and (2) functionalization of pre-existing pyrazole scaffolds.

| Synthetic Step | Reagents | Solvent System | Temperature | Time | Critical Considerations |

|---|---|---|---|---|---|

| Pyrazole Formation | Ethyl hydrazine, β-keto ester | Ethanol or toluene | 70-90°C | 6-12 h | Control of regioselectivity |

| Halogenation | NBS/NIS, catalytic acid | DCM or acetonitrile | 0-25°C | 2-4 h | Prevention of over-halogenation |

| Cross-coupling | Pyridin-3-ylboronic acid, Pd catalyst | DMF/water | 80-100°C | 12-24 h | Oxygen-free conditions essential |

| Iodine Exchange | NaI, CuI (catalyst) | Acetone or DMF | 60-80°C | 4-8 h | Light protection recommended |

| Ester Hydrolysis | NaOH or LiOH | THF/water | 25-50°C | 2-6 h | Careful pH control during workup |

For the Suzuki-Miyaura coupling step, typical conditions include using 3-5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalyst, K₂CO₃ or Cs₂CO₃ as base, and DMF/H₂O as solvent system. The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Reaction monitoring via TLC or HPLC is essential to determine completion and avoid side reactions.

Purification of the final compound typically involves column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol solvent systems, followed by recrystallization from appropriate solvents to obtain the pure product.

Biological Activity

Enzyme Inhibition

Pyrazole derivatives similar to 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid have demonstrated enzyme inhibitory activities, particularly against neuraminidase (NA) enzymes which are important targets in antiviral drug design. The specific substitution pattern of this compound, featuring the pyridin-3-yl group and iodine atom, creates a unique electronic and steric environment that may enable selective interactions with enzyme binding sites.

The compound's structure suggests potential activity against several enzyme classes:

-

Neuraminidase (NA) enzymes - The halogenated pyrazole scaffold combined with the pyridine ring could create favorable binding interactions with the NA active site.

-

Kinases - Many kinase inhibitors feature heterocyclic cores with specific substituents that interact with the ATP-binding pocket. The pyrazole core with its iodine substituent could potentially occupy hydrophobic regions within such binding sites.

-

Proteases - The carboxylic acid group could mimic the interactions of natural substrates with catalytic residues in protease active sites.

The precise nature and potency of enzyme inhibition would require experimental verification through biochemical assays against specific enzyme targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid and related compounds provides valuable insights for rational drug design. Based on analyses of similar pyrazole derivatives, several key structure-activity correlations can be identified:

| Structural Element | Position | Contribution to Biological Activity |

|---|---|---|

| Ethyl group | N1 | Modulates lipophilicity; Affects metabolism; Influences binding orientation |

| Iodine atom | C4 | Enhances target binding affinity; Increases lipophilicity; Potential for halogen bonding |

| Pyridin-3-yl | C3 | Provides H-bond acceptor site; Improves aqueous solubility; Participates in π-stacking interactions |

| Carboxylic acid | C5 | Forms ionic/H-bond interactions; Affects ionization state at physiological pH; Key pharmacophoric element |

The position of the nitrogen atom within the pyridine ring (3-position) is significant, as it determines the geometry of potential hydrogen-bonding interactions. Compared to compounds with phenyl substituents at the C3 position, the pyridin-3-yl group introduces additional hydrogen bond acceptor capabilities that may enhance binding to specific protein targets .

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can be accomplished through various spectroscopic techniques, providing valuable information about its molecular structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy would display characteristic absorption bands that confirm the presence of key functional groups:

-

O-H stretching (carboxylic acid): Broad band at 2500-3300 cm⁻¹

-

C=O stretching (carboxylic acid): Strong band at approximately 1700-1730 cm⁻¹

-

C=N and C=C stretching (pyrazole and pyridine): Multiple bands at 1400-1600 cm⁻¹

-

C-I stretching: Band at approximately 500-600 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would typically reveal:

-

Molecular ion peak [M+H]⁺ at m/z 344

-

Fragment ions corresponding to loss of the carboxyl group (M-COOH)

-

Fragment ions resulting from cleavage of the N-ethyl bond

-

Characteristic isotope pattern due to the presence of iodine

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purity assessment and identification:

| Technique | Stationary Phase | Mobile Phase | Detection Method | Purpose |

|---|---|---|---|---|

| Analytical HPLC | C18 reversed-phase | Acetonitrile/water with 0.1% formic acid | UV detection at 254-280 nm | Purity assessment |

| Preparative HPLC | C18 reversed-phase | Acetonitrile/water with 0.1% formic acid | UV detection at 254-280 nm | Purification |

| TLC | Silica gel | Ethyl acetate/hexane (1:1) or DCM/methanol (9:1) | UV visualization, iodine staining | Reaction monitoring |

For analytical HPLC, a gradient elution from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes typically provides good separation of the target compound from potential impurities.

X-ray Crystallography

X-ray crystallography, when applicable, provides definitive structural confirmation including:

-

Absolute configuration

-

Bond lengths and angles

-

Conformational preferences

-

Intermolecular interactions in the solid state

For 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, X-ray analysis would be particularly valuable for confirming the orientation of the pyridin-3-yl substituent relative to the pyrazole ring, as this has implications for the compound's three-dimensional structure and potential binding interactions with biological targets .

| Compound | Structural Difference | Impact on Properties and Applications |

|---|---|---|

| 1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid | Phenyl instead of pyridin-3-yl at C3 | Decreased water solubility; Different H-bonding profile; Altered binding interactions |

| 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid | Different substitution pattern; Different halogen | Different electronic properties; Different reactivity in coupling reactions |

| 1-difluoromethyl-4-iodo-3-methyl-1H-pyrazole | Different N1 substituent; Methyl at C3; No carboxylic acid | Altered physicochemical properties; Different application profile |

The presence of the pyridin-3-yl group in 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid distinguishes it from phenyl-substituted analogs by introducing a hydrogen bond acceptor that can engage in additional interactions with biological targets. Similarly, the iodine substituent at C4 provides unique reactivity compared to other halogen-substituted analogs .

Future Research Directions

Optimization of Synthetic Methodologies

Further research into the synthesis of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid could focus on developing more efficient and scalable production methods. Key areas for investigation include:

-

One-pot synthetic approaches that minimize isolation and purification of intermediates

-

Application of flow chemistry techniques for continuous production

-

Exploration of green chemistry methodologies to reduce environmental impact:

-

Replacement of traditional solvents with greener alternatives

-

Development of catalyst systems that can be recovered and reused

-

Reduction of waste generation through atom-economic transformations

-

Additionally, investigations into regioselective methods for pyrazole formation could streamline the synthetic route by avoiding the need for protection/deprotection strategies or separation of regioisomers.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is warranted to fully understand its potential applications . This could include:

-

Broad-spectrum antimicrobial screening against diverse bacterial and fungal pathogens

-

Enzyme inhibition assays targeting various enzyme families:

-

Neuraminidases

-

Kinases

-

Proteases

-

Cyclooxygenases

-

-

Cell-based assays to evaluate cytotoxicity, anti-inflammatory, and antiviral effects

-

Molecular modeling studies to predict binding interactions with potential biological targets

-

Structure-activity relationship studies with systematically modified derivatives

Such comprehensive biological profiling would help identify the most promising therapeutic applications and guide further optimization efforts .

Structural Modifications for Enhanced Properties

Based on the core structure of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, several structural modifications could be explored to enhance specific properties or address particular therapeutic needs :

-

Modification of the N1 substituent:

-

Replacement of the ethyl group with various alkyl, cycloalkyl, or functionalized alkyl groups

-

Introduction of groups that can improve water solubility or metabolic stability

-

-

Exploration of alternatives to the iodine substituent:

-

Replacement with other halogens (F, Cl, Br) to alter electronic properties

-

Introduction of pseudohalogens or other functional groups

-

-

Modification of the pyridin-3-yl group:

-

Investigation of other pyridine isomers (2- or 4-pyridyl)

-

Introduction of substituents on the pyridine ring

-

Replacement with other heterocycles

-

-

Derivatization of the carboxylic acid:

-

Formation of esters, amides, or other carboxylic acid derivatives

-

Introduction of bioisosteric replacements for the carboxylic acid

-

These modifications could lead to compounds with improved potency, selectivity, pharmacokinetic properties, or reduced toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume